
4-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups on a pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives using halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Alkylated or arylated pyridine derivatives
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions .
Reactions and Yields
- The compound can undergo reactions with various reagents under specific conditions. For example:
Antimicrobial and Anticancer Properties
- Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl groups enhance metabolic stability and lipophilicity, which are critical for drug design .
Mechanisms of Action
- The compound's biological activity is attributed to its interactions with specific enzymes and receptors. The bromine atom may facilitate halogen bonding, enhancing interactions with biological macromolecules, which is essential for therapeutic efficacy.
Medicinal Chemistry
Drug Development
- The compound acts as a precursor in the synthesis of drug candidates, particularly those containing fluorine atoms. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them desirable in drug design .
Case Studies
- Research has demonstrated that derivatives of this compound exhibit promising results in preclinical studies targeting various diseases, including cancer and bacterial infections. For instance, compounds derived from this compound have shown significant activity against certain cancer cell lines.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in the production of specialty chemicals that require unique properties such as high thermal stability and resistance to degradation. These characteristics make it suitable for applications in materials science and engineering .
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Properties |
---|---|---|
Chemical Synthesis | Building block for pharmaceuticals and agrochemicals | High reactivity due to halogen groups |
Biological Activity | Antimicrobial and anticancer research | Enhanced metabolic stability |
Medicinal Chemistry | Precursor for drug candidates | Improved pharmacokinetics |
Industrial Applications | Production of specialty chemicals | High thermal stability |
Mechanism of Action
4-Bromo-2-chloro-6-(trifluoromethyl)pyridine is similar to other halogenated pyridines, such as 2-Bromo-4-chloro-6-(trifluoromethyl)aniline and 2-Bromo-4-chloro-6-(trifluoromethyl)aniline. its unique combination of halogens and the trifluoromethyl group gives it distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
2-Bromo-4-chloro-6-(trifluoromethyl)aniline
4-Bromo-2-chloro-6-(trifluoromethyl)aniline
This comprehensive overview highlights the significance of 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and application in multiple fields.
Biological Activity
4-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₂BrClF₃N. The presence of bromine, chlorine, and trifluoromethyl groups contributes to its unique chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively, which is crucial for its interaction with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been identified as an inhibitor of certain kinases involved in metabolic pathways, impacting cell signaling and gene expression. Notably, it influences the MAPK/ERK signaling pathway, essential for cell growth and differentiation .
Key Mechanisms:
- Enzyme Inhibition: Modulates the activity of kinases and other enzymes.
- Cell Signaling Pathway Modulation: Affects pathways like MAPK/ERK.
- Membrane Penetration: Enhanced by the trifluoromethyl group, facilitating interaction with cellular targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer effects. Its structural features allow it to engage in diverse biochemical interactions.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of various microbial strains. For example, it has demonstrated effectiveness against fluconazole-resistant strains of Candida species .
Anticancer Potential
The compound's ability to modulate signaling pathways suggests potential use in cancer therapy. Its interactions with specific molecular targets may lead to apoptosis in cancer cells or inhibit tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies: A study reported that the compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology.
- Antifungal Activity: Research demonstrated that it effectively controlled the growth of various Candida strains, including those resistant to conventional treatments .
- Mechanistic Insights: Investigations into its mechanism revealed that the trifluoromethyl group significantly enhances metabolic stability and bioavailability, making it a candidate for further drug development.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₆H₂BrClF₃N | Exhibits significant enzyme inhibition; affects MAPK/ERK pathway |
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine | C₆H₄BrClF₃N | Similar halogen substitutions; different positioning |
4-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine | C₆H₄BrClF₃N | Enhanced lipophilicity; potential pharmaceutical applications |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine, and how can they be methodologically addressed?
- Answer : The synthesis of halogenated pyridines requires precise control of reaction conditions. For example, nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halo-6-methylpyridines) can be optimized by adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature to minimize dehalogenation side reactions . Additionally, protecting groups may be necessary to prevent undesired substitutions at reactive positions (e.g., trifluoromethyl groups are sensitive to nucleophilic attack under basic conditions) .
Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- Answer : High-resolution - and -NMR spectroscopy can resolve halogen-induced chemical shifts, particularly for distinguishing chloro and bromo substituents. X-ray crystallography is recommended for confirming spatial arrangements of substituents, as demonstrated in studies of analogous bromo-chloro pyridines . Mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight validation, especially for trace impurities .
Q. How does the reactivity of this compound compare to other halogenated pyridines in cross-coupling reactions?
- Answer : The bromine atom at the 4-position is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. However, the electron-withdrawing trifluoromethyl group at the 6-position reduces overall reactivity, necessitating Pd catalysts with strong electron-donating ligands (e.g., XPhos) and elevated temperatures (80–100°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory activities of halogenated pyridines against cytochrome P450 enzymes?
- Answer : Discrepancies in IC values (e.g., 0.011 µM vs. 0.083 µM for similar compounds) may arise from assay conditions. Use standardized protocols like ethoxyresorufin-O-deethylase (EROD) assays with controlled microsomal protein concentrations and cofactor availability . Molecular docking studies can clarify steric/electronic effects; for example, C2-substituted pyridines show stronger CYP1B1 inhibition due to optimal positioning in the heme pocket .
Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
- Answer : Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to identify reactive sites. For example, pyridine rings with trifluoromethyl groups exhibit strong electron-deficient π-systems, favoring charge-transfer interactions with aromatic residues in enzyme active sites . Molecular dynamics (MD) simulations further assess stability of ligand-protein complexes under physiological conditions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Answer : Synthesize derivatives with systematic substitutions (e.g., replacing Br with I or modifying the trifluoromethyl group to -CFH). Evaluate inhibitory potency using dose-response assays and correlate with steric/electronic parameters (Hammett σ constants, molar refractivity). For instance, bulkier substituents at the 2-position enhance steric hindrance, reducing off-target effects in enzyme inhibition .
Q. What strategies mitigate metabolic instability of halogenated pyridines in preclinical studies?
- Answer : Introduce deuterium at metabolically labile positions (e.g., C-H bonds adjacent to halogens) to slow oxidative degradation. Pharmacokinetic profiling in rodent models, including plasma concentration-time curves, can identify major metabolites. Co-administration with CYP450 inhibitors (e.g., ketoconazole) may also prolong half-life .
Q. Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of trifluoromethyl groups .
- Data Validation : Cross-reference NMR shifts with PubChem/SciFinder databases to confirm assignments .
- Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds, which may require specialized waste disposal protocols .
Properties
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWXFFQZXLODDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259742 | |
Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-93-1 | |
Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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